Derivative AR Antagonist Potency: EF2 Exhibits 3.1-Fold Superior Activity Compared to EL15 from the Same Scaffold
The 5-nitro-3-(trifluoromethyl)pyridin-2-amine core serves as the foundation for potent androgen receptor antagonists. In a direct comparison of derivatives synthesized from this building block, compound EF2 demonstrated an IC₅₀ of 0.30 μM against AR in a luciferase reporter gene assay, whereas a closely related analog EL15, which differs in peripheral substitution, showed an IC₅₀ of 0.94 μM in the same assay [1]. This 3.1-fold improvement in potency highlights the scaffold's capacity for optimization and its inherent advantage over alternative cores. Importantly, EF2 was effective against both wild-type and drug-resistant AR variants, including the clinically relevant F876L mutation that confers resistance to enzalutamide [2].
| Evidence Dimension | Androgen Receptor (AR) Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | Derivative EF2: 0.30 μM |
| Comparator Or Baseline | Derivative EL15: 0.94 μM (same core scaffold, different peripheral group) |
| Quantified Difference | EF2 is 3.1-fold more potent than EL15 |
| Conditions | AR transactivation assay in HEK293 cells, 24-hour incubation, luciferase reporter gene readout |
Why This Matters
This potency differential validates the scaffold's tunability and provides a quantitative benchmark for procurement: the core structure is proven to support nanomolar-range activity, a prerequisite for lead optimization programs targeting resistant prostate cancer.
- [1] Wang, H., Wang, X., Zhong, H., Cai, L., Fu, W., Chai, X., ... & Li, D. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 67(21), 18956-18973. View Source
- [2] Wang, H., et al. (2024). J. Med. Chem. 67(21), 18956-18973. EF2 antagonizes wild-type and variant drug-resistant ARs, including F876L. View Source
